4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171868-54-4
VCID: VC2912265
InChI: InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20)
SMILES: CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.: 1171868-54-4

Cat. No.: VC2912265

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid - 1171868-54-4

Specification

CAS No. 1171868-54-4
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 4-formyl-1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
Standard InChI InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20)
Standard InChI Key GHXIXMWHZUYCDW-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O
Canonical SMILES CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O

Introduction

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol. It is a derivative of pyrrole, a five-membered heterocyclic ring containing nitrogen, which is commonly found in various natural products and pharmaceuticals. This compound is particularly interesting due to its structural features, which include a formyl group, a methoxybenzyl substituent, and a carboxylic acid group, all attached to the pyrrole ring.

Synthesis and Preparation

The synthesis of 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the formyl, methoxybenzyl, and carboxylic acid groups. This process may involve various organic reactions such as alkylation, formylation, and esterification.

Applications and Research Findings

While specific applications of 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. The presence of a methoxybenzyl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

Safety and Handling

As with many organic compounds, handling 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid requires caution. It should be stored at room temperature and handled in a well-ventilated area to avoid exposure. Although specific safety data are not available, it is advisable to follow standard laboratory safety protocols when working with this compound.

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